N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethylphenyl group, a trimethoxybenzylidene moiety, and a hydrazinoacetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2,4,5-trimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Acylation Reaction: The hydrazone intermediate is then subjected to acylation with 4-ethylphenyl isocyanate to yield the final product.
The reaction conditions generally include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide
- N-(4-Propylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide
Uniqueness
N-(4-Ethylphenyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different alkyl groups.
Eigenschaften
CAS-Nummer |
767289-48-5 |
---|---|
Molekularformel |
C20H23N3O5 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H23N3O5/c1-5-13-6-8-15(9-7-13)22-19(24)20(25)23-21-12-14-10-17(27-3)18(28-4)11-16(14)26-2/h6-12H,5H2,1-4H3,(H,22,24)(H,23,25)/b21-12+ |
InChI-Schlüssel |
KCOZQEFBKUTIDL-CIAFOILYSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.